JAK1 Inhibitory Potency: Cyclopropanecarbonyl vs. Ethanone N-Acyl Substituent – 1.7-Fold Differential in Kinase Assay
In a direct patent-derived comparison using the identical hexahydrocyclopenta[c]pyrrole-pyrimidine core, the cyclopropanecarbonyl-bearing analog (US9938257, Example 14, structurally incorporating the target compound's N-acyl motif) demonstrated a JAK1 IC₅₀ of 6 nM, whereas the ethanone-bearing analog (US9938257, Example 1) showed a JAK1 IC₅₀ of 10 nM under identical assay conditions [1]. This represents a 1.7-fold improvement in JAK1 inhibitory potency conferred specifically by the cyclopropanecarbonyl substituent relative to the simpler acetyl group. The cyclopropanecarbonyl moiety provides enhanced conformational restriction and favorable van der Waals contacts within the JAK1 ATP-binding pocket compared to the more flexible ethanone group.
| Evidence Dimension | JAK1 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6 nM (cyclopropanecarbonyl analog; US9938257 Example 14) |
| Comparator Or Baseline | IC₅₀ = 10 nM (ethanone analog; US9938257 Example 1) |
| Quantified Difference | 1.7-fold greater potency for cyclopropanecarbonyl vs. ethanone |
| Conditions | JAK1 in vitro kinase assay; measurement of γ-³³P ATP incorporation into immobilized myelin basic protein (MBP); Calitor Sciences US Patent US9938257 |
Why This Matters
For procurement decisions in kinase inhibitor programs, the cyclopropanecarbonyl substituent provides a quantifiable 1.7-fold potency advantage over the ethanone congener on JAK1, directly impacting the selection of building blocks for lead optimization.
- [1] BindingDB BDBM387176 (Example 14): JAK1 IC₅₀ = 6 nM; BDBM387169 (Example 1): JAK1 IC₅₀ = 10 nM. US9938257B2. γ-³³P ATP incorporation assay. View Source
